5-Benzylidenefuran-2(5H)-one
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Overview
Description
5-Benzylidenefuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring with a benzylidene group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group at the 5-position of the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidenefuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce 5-benzylfuran-2(5H)-one .
Scientific Research Applications
5-Benzylidenefuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, photographic developers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylidenefuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-Benzylfuran-2(5H)-one: Similar structure but lacks the benzylidene group.
Furan-2(5H)-one: The parent compound without any substituents at the 5-position.
Benzylidene derivatives of other heterocycles: Compounds with similar benzylidene groups attached to different heterocyclic rings.
Uniqueness
5-Benzylidenefuran-2(5H)-one is unique due to the presence of both the furan ring and the benzylidene group, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
35304-86-0 |
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Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(5Z)-5-benzylidenefuran-2-one |
InChI |
InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8- |
InChI Key |
DMWDECPSZZVGPO-NTMALXAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=CC(=O)O2 |
Origin of Product |
United States |
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